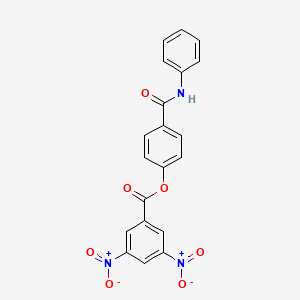![molecular formula C23H19Cl2N3O2 B15021437 N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B15021437.png)
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core, which is fused with a chlorophenyl group and a chlorophenoxy group, making it a unique and potentially bioactive molecule.
Méthodes De Préparation
The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is typically attached through an etherification reaction, where a phenol derivative reacts with a chlorinated aliphatic compound in the presence of a base.
Final Coupling: The final step involves coupling the synthesized benzimidazole derivative with the chlorophenyl and chlorophenoxy groups under suitable reaction conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Analyse Des Réactions Chimiques
N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the chlorophenyl and chlorophenoxy groups, potentially leading to the formation of corresponding amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions, resulting in the replacement of chlorine atoms with other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the bioactivity of the benzimidazole core.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: The compound serves as a model molecule in chemical research to study the reactivity and stability of benzimidazole derivatives.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes, leading to modulation of their activity.
Pathways Involved: It can influence various signaling pathways, including those related to cell proliferation, apoptosis, and inflammation, depending on its specific bioactivity.
Comparaison Avec Des Composés Similaires
N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDE can be compared with other benzimidazole derivatives, such as:
N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide: This compound features a butanamide group instead of the chlorophenyl and chlorophenoxy groups, leading to different bioactivity and chemical properties.
N-(1H-1,3-Benzodiazol-2-yl)benzamide:
N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide: The presence of a furan-2-carboxamide group in this compound provides distinct chemical and biological properties compared to the chlorinated derivative.
Propriétés
Formule moléculaire |
C23H19Cl2N3O2 |
|---|---|
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C23H19Cl2N3O2/c1-23(2,30-16-10-7-14(24)8-11-16)22(29)26-15-9-12-18(25)17(13-15)21-27-19-5-3-4-6-20(19)28-21/h3-13H,1-2H3,(H,26,29)(H,27,28) |
Clé InChI |
GLPNFMWAEZWKBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC=CC=C3N2)OC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3-chlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B15021367.png)
![4-{5-[(3-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15021371.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}-4-methylbenzamide](/img/structure/B15021373.png)
acetyl}hydrazinylidene)-N-(4-ethoxyphenyl)butanamide](/img/structure/B15021379.png)
![4-(4-methoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide](/img/structure/B15021381.png)
![2-(Phenoxymethyl)-3,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15021385.png)
![4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B15021397.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methyl-3-nitrobenzamide](/img/structure/B15021405.png)
![5-(4-Methylphenyl)-2-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15021425.png)
![methyl 4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B15021429.png)
![3,4-Dimethoxy-N-({N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15021436.png)
![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methoxybenzamide](/img/structure/B15021440.png)

![Methyl 3-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15021453.png)
